

An In-depth Technical Guide to Lysine 4-nitroanilide for Graduate Students

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lysine 4-nitroanilide*

Cat. No.: *B1675766*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine 4-nitroanilide and its derivatives are invaluable chromogenic substrates in biochemical and medical research, primarily for the characterization of proteolytic enzymes that exhibit specificity for lysine residues. This technical guide provides a comprehensive overview of **Lysine 4-nitroanilide**, its chemical properties, and its application in enzyme kinetics and drug discovery. The enzymatic hydrolysis of the amide bond in **Lysine 4-nitroanilide** by proteases such as trypsin and lysine aminopeptidase releases the yellow chromophore, p-nitroaniline. The rate of formation of p-nitroaniline, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This allows for the precise determination of enzyme kinetics and the screening of potential inhibitors.

Core Properties and Data

A foundational understanding of the physicochemical properties of **L-Lysine 4-nitroanilide** is essential for its effective use in experimental settings. The most commonly used form is the dihydrobromide salt, which enhances its solubility in aqueous solutions.

Physicochemical Properties of L-Lysine 4-nitroanilide Dihydrobromide

Property	Value	Reference
CAS Number	40492-96-4	[1]
Molecular Formula	$C_{12}H_{18}N_4O_3 \cdot 2HBr$	[1]
Molecular Weight	428.12 g/mol	[1]
Appearance	White to off-white powder	
Purity	≥98%	[1]
Storage Temperature	2-8°C	

Molar Extinction Coefficient of p-nitroaniline

The quantification of enzymatic activity using **Lysine 4-nitroanilide** is dependent on the molar extinction coefficient of the product, p-nitroaniline.

Wavelength	Molar Extinction Coefficient (ϵ)	Solvent/Buffer Conditions
405 nm	$9,960 \text{ M}^{-1}\text{cm}^{-1}$	Not specified
410 nm	$8,800 \text{ M}^{-1}\text{cm}^{-1}$	pH 7.8-8.2 (Tris-HCl buffer)

Note: The molar extinction coefficient of p-nitroaniline can be influenced by pH.

Enzyme Kinetics with Lysine 4-nitroanilide and its Derivatives

Lysine 4-nitroanilide is a substrate for a variety of proteases. The kinetic parameters, Michaelis constant (K_m) and catalytic rate constant (k_{cat}), are crucial for characterizing enzyme-substrate interactions and for the screening of enzyme inhibitors.

Kinetic Parameters for Lysine Aminopeptidase with L-Lysine-p-nitroanilide

Enzyme	K_m	V_{max}
Lysine aminopeptidase from <i>Kluyveromyces marxianus</i>	0.33 mM	2.2 $\mu\text{mol min}^{-1} \text{mg}^{-1}$

pH-Dependent Kinetic Parameters for Trypsin with N- α -benzyloxycarbonyl-L-lysine p-nitroanilide[3][4]

pH	K_m (mM)	k_{cat} (s $^{-1}$)	k_{cat}/K_m (M $^{-1}$ s $^{-1}$)
5.98	6.51 \pm 0.95	-	5.28 x 10 ¹
6.94	0.512 \pm 0.039	-	3.95 x 10 ²
9.05	0.394 \pm 0.027	0.182 \pm 0.005	4.63 x 10 ²

These values were determined for the N- α -benzyloxycarbonyl derivative of L-lysine p-nitroanilide.

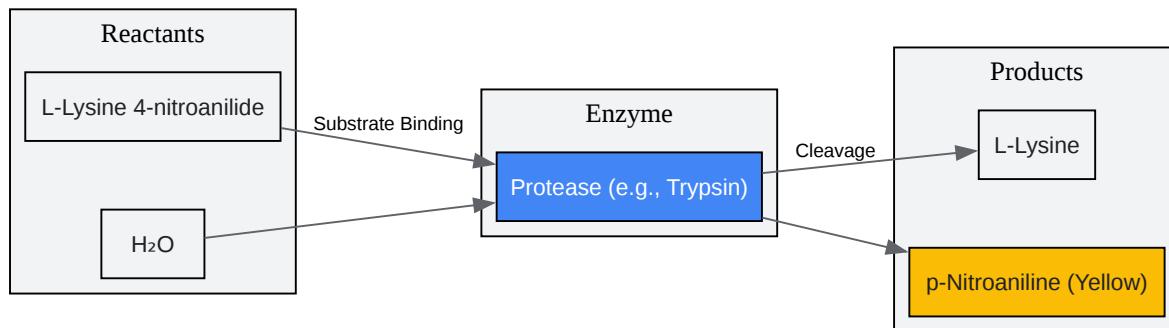
Experimental Protocols

The following is a generalized protocol for a colorimetric enzyme assay using **L-Lysine 4-nitroanilide**. This protocol can be adapted for various enzymes and experimental conditions.

General Protocol for a Trypsin Assay

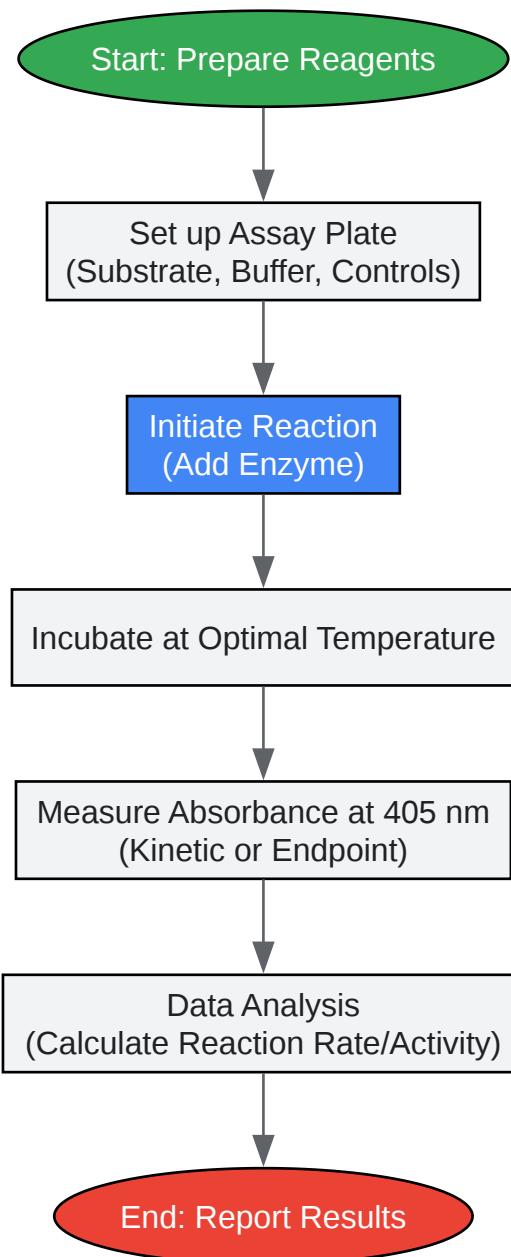
Materials:

- **L-Lysine 4-nitroanilide** dihydrobromide
- Trypsin (e.g., bovine pancreas trypsin)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)
- Stop Solution (e.g., 30% acetic acid)
- Microplate reader or spectrophotometer
- 96-well microplate or cuvettes


Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **L-Lysine 4-nitroanilide** in the assay buffer. The final concentration in the assay will depend on the K_m of the enzyme.
 - Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
 - Dilute the trypsin stock solution to the desired working concentration in the assay buffer just before use.
- Assay Setup:
 - Add the assay buffer to each well of the microplate.
 - Add the **L-Lysine 4-nitroanilide** solution to each well.
 - Include control wells:
 - Blank: Contains all components except the enzyme.
 - Negative Control: Contains all components except the substrate.
- Enzyme Reaction:
 - Initiate the reaction by adding the diluted trypsin solution to each well.
 - Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
 - Monitor the absorbance at 405 nm at regular time intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
- Data Analysis:
 - For a kinetic assay, determine the rate of change in absorbance per minute ($\Delta A/min$) from the linear portion of the reaction curve.

- For an endpoint assay, stop the reaction by adding the stop solution and measure the final absorbance.
- Calculate the concentration of p-nitroaniline produced using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of p-nitroaniline, c is the concentration, and l is the path length of the cuvette or well.
- Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.


Visualizing Key Processes

To aid in the understanding of the application of **Lysine 4-nitroanilide**, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow.

[Click to download full resolution via product page](#)

Enzymatic cleavage of L-Lysine 4-nitroanilide.

[Click to download full resolution via product page](#)

A typical experimental workflow for an enzyme assay.

Conclusion

L-Lysine 4-nitroanilide is a versatile and indispensable tool for researchers in biochemistry, molecular biology, and drug development. Its chromogenic properties provide a straightforward and reliable method for studying the kinetics of lysine-specific proteases and for high-throughput screening of potential therapeutic agents. A thorough understanding of its chemical

properties and the principles of its use in enzymatic assays, as outlined in this guide, is paramount for obtaining accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Lysine 4-nitroanilide for Graduate Students]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1675766#introduction-to-lysine-4-nitroanilide-for-graduate-students>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

